molecular formula C17H15N3O B5834755 1-benzoyl-3-methyl-N-phenyl-1H-pyrazol-5-amine

1-benzoyl-3-methyl-N-phenyl-1H-pyrazol-5-amine

Cat. No.: B5834755
M. Wt: 277.32 g/mol
InChI Key: IFDCDUJHJXZMFA-UHFFFAOYSA-N
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Description

1-benzoyl-3-methyl-N-phenyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzoyl group, a methyl group, and a phenyl group attached to a pyrazole ring, making it a versatile scaffold for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzoyl-3-methyl-N-phenyl-1H-pyrazol-5-amine typically involves the condensation of 1,3-diketones with hydrazine derivatives. One common method is the Claisen condensation of aryl methyl ketones with aromatic esters, followed by cyclization with hydrazine monohydrate . The reaction conditions often include the use of ethanol as a solvent and heating under reflux to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the purification process may involve recrystallization from suitable solvents to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1-benzoyl-3-methyl-N-phenyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents to optimize the reaction.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1-benzoyl-3-methyl-N-phenyl-1H-pyrazol-5-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-benzoyl-3-methyl-N-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

1-benzoyl-3-methyl-N-phenyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(5-anilino-3-methylpyrazol-1-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c1-13-12-16(18-15-10-6-3-7-11-15)20(19-13)17(21)14-8-4-2-5-9-14/h2-12,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFDCDUJHJXZMFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC2=CC=CC=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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